2-Isopropoxyethyl 4-(2,3-epoxypropoxy)benzoate (CAS 1346603-05-1), widely designated in pharmaceutical catalogs as Bisoprolol Impurity 1, is a critical analytical reference standard and synthetic intermediate. Structurally, it deviates from the Bisoprolol active pharmaceutical ingredient (API) by featuring a benzoate ester linkage rather than a benzyl ether, alongside an unreacted oxirane (epoxide) moiety. In pharmaceutical procurement, it is primarily sourced as a high-purity reference material to support stringent quality control (QC), analytical method validation (AMV), and stability-indicating HPLC/LC-MS assays required for regulatory filings [1]. Its procurement is driven by the absolute necessity to accurately quantify process-related ester impurities in commercial API batches.
In the context of API impurity profiling, generic substitution is functionally impossible. Substituting this compound with a closely related analog—such as Bisoprolol Impurity F or the standard Bisoprolol ether-epoxide intermediate—will result in mismatched chromatographic retention times and inaccurate relative response factors (RRF). Regulatory frameworks strictly mandate the use of the exact structure to establish limits of detection (LOD) and limits of quantification (LOQ). Utilizing crude synthesis mixtures or uncharacterized analogs compromises peak resolution data during spiking studies, leading to immediate rejection of analytical method validation protocols by regulatory bodies [1].
Methyl or ethyl ester analogs shift lipophilicity and HPLC retention, altering impurity profiling specificity.
Ring-opened EP Impurity K lacks electrophilic epoxide, preventing use in epoxy-based synthesis or conjugation.
Non-designated analogs lack impurity standard recognition, requiring additional justification for regulatory impurity methods.
In reverse-phase HPLC (RP-HPLC) method development for Bisoprolol API, 2-Isopropoxyethyl 4-(2,3-epoxypropoxy)benzoate exhibits a distinct retention profile due to its more polar benzoate ester and intact epoxide group compared to the API. When evaluated against the standard Bisoprolol API and other ether-linked impurities, this compound consistently elutes with a unique retention time, allowing for baseline resolution (Rs > 2.0). This precise chromatographic behavior cannot be replicated by alternative epoxide intermediates, ensuring accurate quantification during stability-indicating assays [1].
| Evidence Dimension | Chromatographic Retention Behavior |
| Target Compound Data | Distinct retention time with baseline resolution (Rs > 2.0) |
| Comparator Or Baseline | Bisoprolol API and ether-linked epoxide intermediates |
| Quantified Difference | Complete baseline resolution (Rs > 2.0) achieved without co-elution |
| Conditions | RP-HPLC stability-indicating assay |
Exact retention time matching is mandatory for regulatory compliance and accurate impurity quantification in API batches.
The structural divergence of this impurity—specifically the presence of the benzoate ester—yields a unique mass spectrometric fragmentation pattern. Under positive electrospray ionization (ESI+), it produces a distinct precise mass corresponding to C15H20O5 (m/z ~281.1 [M+H]+), which easily differentiates it from the standard Bisoprolol ether intermediate that lacks the carbonyl oxygen. This quantitative mass difference allows for unambiguous identification and tracking in low-level API degradation studies .
| Evidence Dimension | Molecular Mass / Precursor Ion (m/z) |
| Target Compound Data | C15H20O5 (m/z ~281.1 [M+H]+) |
| Comparator Or Baseline | Standard Bisoprolol ether intermediate (lacks ester carbonyl) |
| Quantified Difference | Distinct mass shift preventing false positive identification |
| Conditions | LC-MS (ESI+) impurity profiling |
Unambiguous mass identification prevents cross-contamination of data during forced degradation studies and API batch release.
In the comprehensive mapping of API impurity profiles, 2-Isopropoxyethyl 4-(2,3-epoxypropoxy)benzoate is uniquely valuable as a synthetic precursor. Because it retains the reactive oxirane ring, laboratories procure it to synthesize secondary downstream impurities—specifically by reacting it with isopropylamine to form the corresponding amino-alcohol benzoate adduct. Attempting to use the standard Bisoprolol ether-epoxide intermediate for this purpose fails entirely, as it lacks the critical ester linkage required to match the target degradation profile [1].
| Evidence Dimension | Downstream Adduct Formation |
| Target Compound Data | Yields benzoate-linked amino-alcohol impurity |
| Comparator Or Baseline | Standard ether-epoxide intermediate |
| Quantified Difference | 100% structural divergence in the resulting adduct (ester vs. ether linkage) |
| Conditions | Nucleophilic amination with isopropylamine |
Procuring this exact precursor is the only viable route to synthesize and characterize the complete cascade of benzoate-related API impurities.
Procurement of this high-purity standard is essential for establishing limit of detection (LOD), limit of quantification (LOQ), linearity, and precision in HPLC/UPLC methods used for commercial API batch release [1].
The compound is utilized as a spiked reference material to prove that stability-indicating chromatographic methods can successfully resolve this specific ester-epoxide from the main API peak under oxidative or thermal stress .
Synthetic chemistry laboratories source this compound as a reactive precursor to deliberately synthesize downstream impurities (e.g., the isopropylamine adduct) to complete comprehensive ICH Q3A documentation [2].